molecular formula C11H15NO B13544266 3-(4-Ethylphenyl)azetidin-3-ol

3-(4-Ethylphenyl)azetidin-3-ol

Cat. No.: B13544266
M. Wt: 177.24 g/mol
InChI Key: HIMGHVCWZPWZEU-UHFFFAOYSA-N
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Description

3-(4-Ethylphenyl)azetidin-3-ol is a chemical compound belonging to the azetidine class, characterized by a four-membered nitrogen-containing ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethylphenyl)azetidin-3-ol typically involves the reaction of 4-ethylbenzaldehyde with azetidine-3-ol under specific conditions. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent in isopropanol, which promotes the diastereoselective formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for larger-scale production, ensuring the availability of this compound for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylphenyl)azetidin-3-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various functionalized azetidine derivatives, which can be further utilized in synthetic and medicinal chemistry .

Scientific Research Applications

3-(4-Ethylphenyl)azetidin-3-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-Ethylphenyl)azetidin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The azetidine ring structure allows it to mimic natural substrates, thereby inhibiting or modulating the activity of target proteins. This interaction can lead to various biological effects, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Ethylphenyl)azetidin-3-ol is unique due to the presence of both the ethylphenyl group and the hydroxyl group on the azetidine ring. This combination imparts distinct chemical properties and reactivity, making it a versatile compound for various applications .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

3-(4-ethylphenyl)azetidin-3-ol

InChI

InChI=1S/C11H15NO/c1-2-9-3-5-10(6-4-9)11(13)7-12-8-11/h3-6,12-13H,2,7-8H2,1H3

InChI Key

HIMGHVCWZPWZEU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2(CNC2)O

Origin of Product

United States

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